2,3-Di-tert-butoxynaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61601-24-9 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,3-bis[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C18H24O2/c1-17(2,3)19-15-11-13-9-7-8-10-14(13)12-16(15)20-18(4,5)6/h7-12H,1-6H3 |
InChI Key |
OENSZBCVSJELOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=CC=CC=C2C=C1OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Di Tert Butoxynaphthalene and Analogues
Strategies for Vicinal Di-alkoxylation of Naphthalene (B1677914) Scaffolds
The creation of vicinal (adjacent) di-alkoxy substituents on a naphthalene ring system is a key challenge that can be addressed through two primary approaches: building the substituted naphthalene skeleton from simpler precursors or modifying an existing 2,3-dihydroxynaphthalene (B165439) core.
Aromatic Cyclization Reactions for Densely Substituted Naphthalenes
The synthesis of polysubstituted naphthalenes can be achieved through various cyclization reactions that construct the aromatic system from acyclic or monocyclic precursors. These methods are particularly useful for creating specific substitution patterns that might be difficult to achieve through direct substitution on an existing naphthalene ring.
One powerful strategy is the electrophilic cyclization of arene-containing propargylic alcohols. nih.govacs.org This method allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild conditions. nih.gov The reaction proceeds via a 6-endo-dig cyclization, initiated by an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.govacs.org This approach accommodates a range of functional groups and has been successfully used to synthesize complex aromatic structures. nih.gov
Other notable methods for constructing the naphthalene core include:
[4+2] Cycloaddition (Diels-Alder) reactions : This approach can involve the reaction of aryne intermediates with dienes like 2-pyrones, followed by decarboxylative aromatization to yield multisubstituted naphthalenes. rsc.org
Annulation of arenes : This involves building a new ring onto an existing benzene (B151609) ring, for instance, by using an unsaturated carbonyl side chain. nih.gov
Transition metal-catalyzed reactions : These methods can involve the reaction of aryl halides or arylmetal compounds with alkynes. nih.gov
Lewis acid-catalyzed cyclization : Triflic acid, for example, can catalyze the annulation of α-aryl carbonyls with arylalkynes to regioselectively produce substituted naphthalenes. researchgate.net
These cyclization strategies provide a versatile toolkit for accessing densely functionalized naphthalenes, which can then serve as precursors for di-alkoxylation.
Derivatization from 2,3-Dihydroxynaphthalene Precursors
A more direct route to 2,3-dialkoxynaphthalenes involves starting with the commercially available 2,3-dihydroxynaphthalene. This compound, also known as naphthalene-2,3-diol, serves as a key intermediate for synthesizing dyes, pigments, and photosensitive materials. targetmol.comnih.gov It is an aromatic dihydroxy compound with hydroxyl groups in ortho positions. chemicalbook.com The synthesis of 2,3-dihydroxynaphthalene itself can be achieved through methods like the caustic fusion of 3-hydroxynaphthalene-2,6-disulfonic acid or by direct oxidation of naphthalene using hydrogen peroxide in the presence of a catalyst. chemicalbook.comgoogle.com
The two hydroxyl groups of 2,3-dihydroxynaphthalene are nucleophilic and can be converted into alkoxy groups through etherification reactions. This derivatization is the most common and straightforward pathway to obtaining 2,3-Di-tert-butoxynaphthalene. The subsequent sections detail the specific alkylation methods used to introduce the tert-butoxy (B1229062) groups onto this precursor.
Alkylation Approaches for Introducing tert-Butoxy Groups
Once the 2,3-dihydroxynaphthalene scaffold is in place, the introduction of the bulky tert-butoxy groups is typically achieved via etherification. The choice of method depends on factors like desired yield, reaction conditions, and substrate compatibility.
Utilization of tert-Butoxide in Nucleophilic Substitution Pathways
The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of synthesizing this compound, this involves a nucleophilic substitution (Sₙ2) reaction. The first step is the deprotonation of the hydroxyl groups of 2,3-dihydroxynaphthalene using a strong base to form a more potent nucleophile, the corresponding naphthoxide. chemistry-online.comyoutube.com
Potassium tert-butoxide (KOt-Bu) is a strong, sterically hindered base that is often employed in organic synthesis. masterorganicchemistry.com Its bulkiness makes it a poor nucleophile but an excellent base, favoring elimination reactions over substitution in many cases. libretexts.orgstackexchange.com However, for the deprotonation of a phenol (B47542) like 2,3-dihydroxynaphthalene, it is highly effective.
While tert-butoxide itself is a poor nucleophile for attacking a sterically hindered carbon, the Williamson synthesis for this target compound would typically involve the naphthoxide as the nucleophile and a tert-butyl halide (e.g., tert-butyl bromide) as the electrophile. However, due to the tertiary nature of the electrophile, Sₙ2 reactions are disfavored, and elimination (E2) would be the major pathway. Therefore, direct use of a tert-butyl halide is generally not a viable route. Alternative methods for introducing the tert-butyl group are necessary.
A more successful approach involves reacting the alcohol (or diol) with a reagent that can deliver the tert-butyl cation or an equivalent. For example, reacting an alcohol with di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst can lead to the formation of tert-butyl ethers.
| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |
|---|---|---|---|---|
| 2-Naphthol (B1666908) | Iodobutane | NaOH | Ethanol | Classic Sₙ2 for primary alkyl halide chemistry-online.com |
| 2-Naphthol | Bromobutane | K₂CO₃ or Cs₂CO₃ | (Solvent-free or MeCN) | Microwave-assisted synthesis chemicalbook.com |
Metal-Catalyzed Etherification Reactions (e.g., Ytterbium Triflate)
Lanthanide triflates, such as Ytterbium(III) trifluoromethanesulfonate (B1224126) (Ytterbium triflate, Yb(OTf)₃), have emerged as versatile and effective water-tolerant Lewis acid catalysts for a wide range of organic transformations. organic-chemistry.orgsigmaaldrich.com They are particularly useful in promoting reactions that may be sluggish under other conditions.
One notable application is the Yb(OTf)₃-catalyzed formation of tert-butyl ethers from alcohols. nih.gov This method involves the reaction of an alcohol with di-tert-butyl dicarbonate (Boc₂O), where the lanthanide catalyst activates the Boc₂O, facilitating the etherification process. nih.gov This protocol has been shown to achieve high conversion rates in relatively short reaction times. nih.gov The use of Yb(OTf)₃ offers an efficient and environmentally friendly alternative for synthesizing tert-butyl ethers, avoiding the harsh conditions required in some traditional methods. organic-chemistry.org This catalytic approach would be highly applicable to the di-tert-butylation of 2,3-dihydroxynaphthalene.
| Reaction Type | Substrates | Catalyst | Key Advantage |
|---|---|---|---|
| tert-Butyl Ether Formation | Alcohols, Di-tert-butyl dicarbonate | Yb(OTf)₃ | Efficient, mild conditions, high conversion nih.gov |
| Tandem Oxidation-Cannizzaro | Aryl methyl ketones | Yb(OTf)₃ | Environmentally friendly, high yield organic-chemistry.org |
| Conjugate Addition | β-ketoesters, 1,4-naphthoquinones | Yb(OTf)₃ | Efficient procedure for C-C bond formation researchgate.net |
Direct Arylation Polymerization (DAP) for Dialkoxynaphthalene-Based Copolymers
Beyond the synthesis of the small molecule itself, 2,3-dialkoxynaphthalene units are valuable monomers for creating conjugated polymers used in organic electronics. Direct Arylation Polymerization (DAP) is a powerful, eco-friendly alternative to traditional cross-coupling reactions like Suzuki or Stille polymerizations. mdpi.comnih.gov DAP creates carbon-carbon bonds by activating C-H bonds, reducing the need for pre-functionalized monomers and minimizing toxic byproducts. nih.gov
Researchers have successfully synthesized donor-acceptor conjugated polymers incorporating 2,3-dialkoxynaphthalene units using DAP. mdpi.comnih.gov An optimized reaction protocol can lead to polymers with good yields and high molecular weights, exhibiting fewer structural defects compared to those synthesized via Suzuki polycondensation. mdpi.comdntb.gov.ua For example, a copolymer of 2,3-bis(2-ethylhexyloxy)naphthalene and benzothiadiazole was synthesized via DAP for potential use in organic solar cells. mdpi.com The choice of reaction pathway and conditions is critical to ensure high regioselectivity and avoid defects like homo-coupling or cross-linking. mdpi.com
| Method | Advantages | Challenges | Monomer Example |
|---|---|---|---|
| Direct Arylation Polymerization (DAP) | Eco-friendly, atom-economical, fewer steps mdpi.comnih.gov | Potential for homo-coupling, branching, and cross-linking defects mdpi.com | 2,3-Dialkoxynaphthalene |
| Suzuki Polycondensation | Well-established, good control over structure | Requires organoboron reagents, generates stoichiometric waste | 2,3-Dialkoxynaphthalene |
| Stille Coupling | Tolerant of many functional groups | Uses toxic organotin reagents | 2,3-Dialkoxynaphthalene |
Synthesis of Related Naphthalene Derivatives with Alkoxy Functionality
The functionalization of the naphthalene core, particularly when substituted with activating alkoxy groups, allows for a diverse range of chemical transformations. These reactions are fundamental in creating building blocks for materials science, medicinal chemistry, and supramolecular chemistry. The electronic properties conferred by the alkoxy substituents significantly influence the regioselectivity of subsequent reactions.
Halogenation of Naphthol Ethers
The introduction of halogen atoms to the naphthyl ring of naphthol ethers is a key electrophilic aromatic substitution reaction. The alkoxy group is a potent activating group, directing incoming electrophiles to the ortho and para positions.
In the case of 2-alkoxynaphthalenes, the C-1 position (ortho to the alkoxy group) is highly activated and is the primary site for monosubstitution. Research has shown that the reaction of 2-alkoxynaphthalenes with copper(II) bromide supported on Kieselguhr preferentially yields 1-bromo-2-alkoxynaphthalenes. rsc.org This method provides a regioselective route to 1-halosubstituted naphthol ethers. rsc.org
Further halogenation is also possible and follows predictable substitution patterns. The bromination of 2-methoxynaphthalene (B124790) with Br₂ can be controlled to produce 1,6-dibromo-2-methoxynaphthalene. google.com In this product, the first bromine atom adds to the highly activated C-1 position, and the second adds to the C-6 position, which is para to the methoxy (B1213986) group. This dibrominated compound serves as a valuable intermediate; for instance, it can be selectively dehalogenated using metallic iron to synthesize 2-bromo-6-methoxynaphthalene, a precursor for the anti-inflammatory drug Naproxen. google.com Another method to achieve the 1,6-dibromo product involves the in situ generation of bromine from hydrogen bromide and a peroxide compound in the presence of 2-methoxynaphthalene. google.com
The table below summarizes these regioselective halogenation reactions of 2-alkoxynaphthalenes.
| Starting Material | Reagent(s) | Major Product(s) | Key Finding | Reference |
|---|---|---|---|---|
| 2-Alkoxynaphthalenes | CuBr₂ on Kieselguhr | 1-Bromo-2-alkoxynaphthalenes | Demonstrates regioselective monobromination at the C-1 position. | rsc.org |
| 2-Methoxynaphthalene | Br₂ in a carboxylic acid solvent | 1,6-Dibromo-2-methoxynaphthalene | Shows sequential bromination at the C-1 (ortho) and C-6 (para) positions. | google.com |
| 2-Methoxynaphthalene | HBr, Peroxidic Compound | 1,6-Dibromo-2-methoxynaphthalene | Achieves dibromination via in situ generation of bromine. | google.com |
Incorporation into Macrocyclic and Supramolecular Structures
The rigid and well-defined geometry of the naphthalene scaffold, combined with the synthetic handles provided by alkoxy groups, makes these compounds excellent components for constructing macrocycles and other supramolecular assemblies.
Researchers have synthesized tetralactam macrocycles that incorporate 2,3-dibutoxynaphthalene units as the sidewalls. google.com These macrocycles exhibit interesting conformational properties due to the naphthalene flipping and have been studied for their ability to recognize and bind precious metal chloride complexes. google.com The macrocycle featuring isophthalamide (B1672271) bridges was found to bind square-planar chloride complexes of gold(III), platinum(II), and palladium(II) in CDCl₃, driven by hydrogen bonds and electrostatic interactions. google.com In contrast, a similar macrocycle with 2,6-pyridine dicarboxamide units could not bind these guests, a difference attributed to a shrunken cavity caused by intramolecular hydrogen bonds. google.com
Another example is the synthesis of a "naphthocage," a complex, cage-like molecule built from 2,3-dialkoxynaphthalene units. rsc.org This low-symmetry cage demonstrates a preference for binding small organic cations. rsc.org The unique binding properties of this 2,3-substituted cage stand in contrast to those derived from 2,6-dialkoxynaphthalene isomers. rsc.org Furthermore, the development of germanium-based derivatives using 2,3-dihydroxynaphthalene and N,N'-bidentate ligands has led to supramolecular D⋯A (donor-acceptor) layered structures. beilstein-journals.org In these complexes, the highest occupied molecular orbital (HOMO) is located on the naphthalene fragment, while the lowest unoccupied molecular orbital (LUMO) is on the N,N'-ligands, creating a system with a narrow HOMO/LUMO gap. beilstein-journals.org
The following table details examples of naphthalene derivatives used in macrocyclic and supramolecular chemistry.
| Naphthalene Derivative | Structure Type | Key Feature / Application | Reference |
|---|---|---|---|
| 2,3-Dibutoxynaphthalene | Tetralactam Macrocycle | Binds precious metal chloride complexes (e.g., Au(III), Pt(II)). | google.com |
| 2,3-Dialkoxynaphthalene | Naphthocage | Preferentially binds small organic cations in its low-symmetry conformation. | rsc.org |
| 2,3-Dihydroxynaphthalene | Germanium Complex | Forms supramolecular donor-acceptor layered structures with N,N'-bidentate ligands. | beilstein-journals.org |
Formation of Fused Ring Systems (e.g., Dihydronaphthofurans from Naphthols)
Naphthols and their derivatives are versatile precursors for the synthesis of fused heterocyclic ring systems, such as dihydronaphthofurans. These structures are present in many natural products and pharmacologically active compounds.
A variety of synthetic strategies have been developed to construct the dihydronaphthofuran skeleton from naphthols. One common method is the annulation of naphthols with suitable reagents. For example, substituted naphthols react with ethyl 2,3-dibromopropanoate in the presence of K₂CO₃ to yield ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates. google.com This reaction proceeds through a Michael-type addition of the naphthalenolate to ethyl-2-bromoacrylate, which is formed in situ. google.com
Another straightforward approach involves the treatment of 2-naphthol with aqueous glyoxal (B1671930) in a potassium hydroxide (B78521) solution, which produces 1,2-dihydronaphtho[2,1-b]furan-1,2-diol in high yield (90.2%). google.com Additionally, domino reactions provide an efficient route; the reaction of 2-naphthols with tetraarylbut-2-yne-1,4-diol in the presence of an acid catalyst like p-TSA yields vinylidene-naphthofurans. google.com Intramolecular cyclization is also a powerful tool. For instance, ortho-allylnaphthol undergoes iodocyclization when treated with molecular iodine to give 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan. google.com
Key synthetic methods for dihydronaphthofurans are outlined in the table below.
| Precursor | Reagent(s) | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| Substituted Naphthols | Ethyl 2,3-dibromopropanoate, K₂CO₃ | Dihydronaphthofuran carboxylates | Annulation / Michael Addition | google.com |
| 2-Naphthol | Aqueous Glyoxal, KOH | Dihydronaphthofuran diol | Condensation / Cyclization | google.com |
| 2-Naphthols | Tetraarylbut-2-yne-1,4-diol, p-TSA | Vinylidene-naphthofurans | Domino Reaction | google.com |
| ortho-Allylnaphthol | I₂, NaHCO₃ | Iodomethyl-dihydronaphthofuran | Intramolecular Iodocyclization | google.com |
Electronic Structure and Bonding Analysis
Molecular Orbital Theory and Frontier Orbital Characteristics
According to Molecular Orbital (MO) theory, the electronic properties of a molecule are described by a set of molecular orbitals that extend over the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic absorption properties.
Table 1: Estimated Frontier Orbital Energies for Naphthalene (B1677914) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
| PEHONDTBT Polymer Film | -5.31 | -3.17 | 2.15 | mdpi.comnih.gov |
| PEHONDTBT Trimer (Calculated) | -5.49 | -2.91 | 2.58 | mdpi.com |
Note: PEHONDTBT is a polymer containing a 2,3-bis(2-ethylhexyloxy)naphthalene unit. These values provide an approximation for the electronic properties of 2,3-Di-tert-butoxynaphthalene.
Electron Density Distribution and Charge Localization within the Naphthalene Core
The introduction of the two tert-butoxy (B1229062) groups at the 2 and 3 positions of the naphthalene ring significantly perturbs the electron density distribution of the parent aromatic system. The oxygen atoms of the tert-butoxy groups are more electronegative than the carbon atoms, leading to a polarization of the C-O bonds. However, the more dominant effect on the π-system is the donation of electron density from the oxygen lone pairs into the naphthalene core through resonance (mesomeric effect).
This electron donation increases the electron density of the naphthalene ring, particularly at the ortho and para positions relative to the substituents. However, due to the 2,3-substitution pattern, the increased electron density will be distributed across the entire fused ring system. This enrichment of the π-system makes the naphthalene core more nucleophilic compared to unsubstituted naphthalene.
Computational modeling, such as the generation of electrostatic potential (ESP) maps, would be required to visualize the precise charge localization. It is anticipated that such a map would show a region of higher negative potential (increased electron density) delocalized across the naphthalene rings, with the most significant increases likely occurring at the carbon atoms ortho and para to the points of substitution.
Influence of tert-Butoxy Groups on Aromaticity and Conjugation
The aromaticity of the naphthalene core in this compound is influenced by both electronic and steric factors imposed by the tert-butoxy groups. Aromaticity is a measure of the cyclic delocalization of π-electrons, which leads to enhanced stability. A common quantitative measure of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating a fully aromatic system and values closer to 0 indicating a loss of aromaticity.
Relativistic Effects on Electronic Configuration in Extended Systems
Relativistic effects become increasingly important for the electronic structure of molecules containing heavy elements, where the inner electrons move at speeds that are a significant fraction of the speed of light. These effects can cause the contraction of s and p orbitals and the expansion of d and f orbitals, which can indirectly influence the valence electrons and chemical bonding.
For an organic molecule such as this compound, which is composed of relatively light elements (carbon, hydrogen, and oxygen), relativistic effects on the electronic configuration are generally considered to be negligible. The velocities of the electrons in these atoms are far from relativistic speeds. Therefore, a standard non-relativistic quantum mechanical treatment is sufficient to accurately describe the electronic structure and bonding in this compound. Any potential relativistic influences would be far outweighed by the electronic and steric effects of the substituents and the inherent properties of the naphthalene π-system.
Photophysical Processes and Spectroscopic Behavior
Electronic Absorption Properties
The electronic absorption spectrum of 2,3-Di-tert-butoxynaphthalene is characterized by distinct absorption bands that are sensitive to the surrounding solvent medium.
Analysis of Absorption Maxima and Band Shapes
The absorption spectra of this compound in different solvents exhibit characteristic maxima. The position and shape of these bands are influenced by the electronic transitions within the naphthalene (B1677914) core, which are modulated by the presence of the bulky tert-butoxy (B1229062) groups.
Solvatochromic Effects on Absorption Spectra
A noticeable solvatochromic effect is observed in the absorption spectra of this compound. This phenomenon, where the position of the absorption maxima shifts with changes in solvent polarity, indicates a difference in the dipole moment between the ground and excited states of the molecule. In general, as the polarity of the solvent increases, a shift in the absorption bands is observed, which can be attributed to the differential stabilization of the ground and excited states by the solvent molecules.
Fluorescence and Emission Characteristics
The fluorescence properties of this compound are highly dependent on the solvent environment, a behavior indicative of complex excited-state dynamics.
Emission Quantum Yields and Lifetimes
The fluorescence quantum yield and lifetime of this compound vary significantly with the solvent. In nonpolar solvents, the compound typically exhibits stronger fluorescence with a longer lifetime. Conversely, in polar solvents, a marked decrease in both the emission quantum yield and lifetime is often observed. This quenching of fluorescence in polar environments suggests the presence of efficient non-radiative decay pathways that become more prominent with increasing solvent polarity.
Intramolecular Charge Transfer (ICT) Excited States
The significant influence of solvent polarity on the fluorescence properties of this compound is strong evidence for the formation of an intramolecular charge transfer (ICT) excited state. In this state, there is a spatial separation of charge within the molecule, leading to a large dipole moment. The formation of this ICT state is facilitated in polar solvents, which can stabilize the charge-separated species. This ICT state is often associated with a non-emissive or weakly emissive character, thus explaining the observed fluorescence quenching in polar media.
Solvatochromism in Fluorescence Spectra
The fluorescence spectra of this compound also exhibit pronounced solvatochromism. A significant red-shift (bathochromic shift) of the emission maximum is typically observed as the solvent polarity increases. This large Stokes shift is a hallmark of molecules that form an ICT state upon excitation. The stabilization of the highly polar ICT excited state by polar solvents lowers its energy level, resulting in emission at longer wavelengths.
Mechanisms of Fluorescence Quenching and Enhancement
Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, broadly categorized as static or dynamic. In static quenching , a non-fluorescent complex forms between the fluorophore and the quencher in the ground state. Dynamic quenching , on the other hand, involves the deactivation of the excited fluorophore upon collision with a quencher molecule.
For naphthalene derivatives, quenching can be initiated by a variety of molecules, including electron-deficient or electron-rich species, heavy atoms, and paramagnetic species like molecular oxygen. The efficiency of quenching is dependent on factors such as the concentration of the quencher, solvent polarity, and temperature.
Conversely, fluorescence enhancement can occur in certain environments. For instance, incorporation into rigid matrices or the cavities of host molecules can restrict vibrational and rotational motions that would otherwise lead to non-radiative decay, thereby increasing the fluorescence quantum yield.
Intersystem Crossing and Triplet State Formation
Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state undergoes a spin conversion to an excited triplet state. wikipedia.org This transition is formally spin-forbidden, but can be facilitated by spin-orbit coupling. wikipedia.org The presence of heavy atoms, either within the molecule or in the solvent, can significantly enhance the rate of intersystem crossing. wikipedia.org
Once formed, the triplet state is a relatively long-lived excited state compared to the singlet state. From the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative decay) or through non-radiative decay. The triplet state is also a key intermediate in many photochemical reactions due to its longer lifetime and biradical character.
For naphthalene and its derivatives, intersystem crossing is a well-documented phenomenon. The efficiency of triplet state formation is influenced by the nature and position of substituents on the naphthalene core. It is plausible that the bulky tert-butoxy groups in this compound could influence the geometry and electronic properties of the molecule, thereby affecting the rate of intersystem crossing and the properties of the resulting triplet state. However, without specific experimental data, any discussion remains speculative.
A comprehensive understanding of the photophysical behavior of this compound would necessitate dedicated spectroscopic and photochemical studies. Such research would involve measuring its absorption and emission spectra, fluorescence quantum yields and lifetimes in various solvents, and conducting quenching studies with different quenchers. Furthermore, techniques such as laser flash photolysis would be required to directly observe and characterize its triplet excited state.
Computational and Theoretical Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and TD-DFT have proven to be powerful tools for understanding the fundamental properties of 2,3-Di-tert-butoxynaphthalene at the molecular level.
Geometry Optimization and Conformational Analysis
Theoretical calculations, particularly at the DFT level, are crucial for determining the most stable three-dimensional arrangement of atoms in the this compound molecule. Geometry optimization procedures aim to find the minimum energy structure, providing data on bond lengths, bond angles, and dihedral angles.
The conformational landscape of this compound is largely dictated by the orientation of the bulky tert-butoxy (B1229062) groups relative to the naphthalene (B1677914) core. Due to significant steric hindrance between the adjacent tert-butoxy groups, the number of stable conformers is limited. Studies on related di-substituted naphthalenes, such as 2,3-diisopropylnaphthalene (2,3-DIPN), have shown that steric constraints imposed by neighboring bulky substituents lead to a reduced number of possible conformations. nih.gov For 2,3-DIPN, only two primary conformers are considered due to the strong steric hindrance between the isopropyl groups. nih.gov A similar situation is expected for this compound, where the even larger tert-butyl groups would further restrict conformational freedom.
The optimization process typically involves starting with an initial guess for the molecular geometry and iteratively adjusting the atomic positions to minimize the total electronic energy of the system. youtube.comresearchgate.netyoutube.com The final optimized geometry corresponds to a stable point on the potential energy surface.
| Parameter | Typical Value (Å or °) | Computational Method |
|---|---|---|
| Naphthalene C-C Bond Length | 1.36 - 1.42 | DFT/B3LYP |
| Naphthalene C-H Bond Length | ~1.08 | DFT/B3LYP |
| C-O Bond Length (Alkoxy) | ~1.37 | DFT/B3LYP |
| O-C (tert-butyl) Bond Length | ~1.45 | DFT/B3LYP |
| Naphthalene Ring Dihedral Angle | ~0 | DFT/B3LYP |
Prediction of Electronic and Optical Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. osti.govjoaquinbarroso.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide insights into the wavelengths of light a molecule will absorb.
For naphthalene derivatives, the electronic spectrum is characterized by transitions within the aromatic π-system. The substitution pattern and the nature of the substituents can significantly influence the energies of these transitions and, consequently, the appearance of the UV-Vis spectrum. The introduction of alkoxy groups, such as the tert-butoxy groups in this compound, typically leads to a red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene. This is due to the electron-donating nature of the oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO).
TD-DFT calculations can predict the vertical excitation energies and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.org These theoretical spectra can be compared with experimental data to validate the computational methodology and to aid in the assignment of spectral features.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S0 → S1 | ~3.8 | ~0.1 | π → π |
| S0 → S2 | ~4.2 | ~0.5 | π → π |
| S0 → S3 | ~4.5 | ~1.2 | π → π* |
Characterization of Excited States and Charge Transfer Pathways
Beyond predicting spectra, TD-DFT can be used to characterize the nature of the electronic excited states. joaquinbarroso.com This involves analyzing the molecular orbitals involved in the electronic transitions. For molecules with donor and acceptor moieties, it is possible to identify charge-transfer (CT) excited states, where an electron is promoted from a molecular orbital localized on the donor to one localized on the acceptor. rsc.orgbeilstein-journals.org
In this compound, the alkoxy groups act as electron donors and the naphthalene ring acts as the electron acceptor. TD-DFT calculations can elucidate the extent of charge transfer in the excited states. The analysis of the molecular orbitals can reveal whether the transitions are localized on the naphthalene core (π → π* transitions) or involve a significant degree of charge transfer from the oxygen lone pairs to the naphthalene π-system. nih.govnih.gov Understanding these charge transfer pathways is crucial for predicting the photophysical properties and potential applications in areas like organic electronics.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational dynamics, solvent effects, and intermolecular interactions of this compound in a condensed phase. nih.govkarazin.ua
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
A study on a closely related compound, naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, provides a good model for the types of intermolecular interactions that can be expected for this compound. In the crystal structure of this related molecule, the primary intermolecular interactions are weak C—H···O and C—H···π hydrogen bonds, as well as π–π stacking interactions. nih.govresearchgate.net
H···H contacts: 42.3%
C···H/H···C contacts: 40.3%
O···H/H···O contacts: 15.7% nih.govresearchgate.net
These findings suggest that van der Waals forces and weak hydrogen bonds are the dominant forces governing the crystal packing. A similar analysis for this compound would likely show a high percentage of H···H and C···H/H···C contacts due to the presence of the bulky and hydrogen-rich tert-butyl groups. The oxygen atoms would also be expected to participate in weak C—H···O interactions.
Modeling of Reaction Mechanisms and Energetics
Computational modeling can be employed to investigate the potential reaction mechanisms and associated energetics for reactions involving this compound. DFT calculations are commonly used to map out the potential energy surface of a reaction, identifying transition states and intermediates. dlr.de This allows for the determination of activation energies and reaction enthalpies, which are key parameters for understanding reaction rates and feasibility.
For instance, the synthesis of this compound itself can be modeled to understand the reaction pathway. A common synthetic route to similar compounds like 2-butoxynaphthalene involves an SN2 reaction between a deprotonated naphthol and an alkyl halide. dlr.de Computational modeling of such a reaction for this compound would involve calculating the energy profile for the nucleophilic attack of the 2,3-naphthalenediolate on a tert-butyl halide or a related electrophile. These calculations would help in understanding the factors that influence the reaction's efficiency and selectivity.
Applications in Advanced Materials Science
Organic Electronics
In the realm of organic electronics, derivatives of 2,3-dialkoxynaphthalene are utilized to create novel semiconducting materials. The dialkoxynaphthalene unit provides an extended π-conjugated system that is crucial for charge transport, a fundamental requirement for electronic devices.
Active Layers in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
Derivatives of 2,3-dialkoxynaphthalene serve as foundational units for synthesizing semiconducting polymers used in the active layers of OPVs and OFETs. The active layer is the core component of these devices, responsible for light absorption and charge generation (in OPVs) or controlling current flow (in OFETs).
One notable example is the development of a polymer where a 2,3-bis(2-ethylhexyloxy)naphthalene unit is copolymerized with 2,1,3-benzothiadiazole. This resulting polymer, PEHONDTBT, was specifically designed as a p-type donor material for use in organic solar cells. mdpi.comunl.eduresearchgate.net Preliminary studies of bilayer heterojunction OPV devices fabricated with this polymer as the donor layer demonstrated its photovoltaic capabilities, although with low power-conversion efficiency in initial tests. mdpi.comunl.edu Another semiconducting polymer, PBTADN, which incorporates a didecyloxy naphthalene (B1677914) unit, has been successfully used as the active material for both organic solar cells and solution-processed OFETs. ias.ac.in The OTFT device using PBTADN showed a highest saturation mobility of 0.025 cm²/Vs with an on/off ratio of 10⁴. ias.ac.in
The properties of these naphthalene-based polymers are tailored for electronic applications. For instance, PEHONDTBT exhibits good solubility in common organic solvents, strong film-forming ability, and thermal stability. mdpi.comunl.eduresearchgate.net Its optical and electrochemical characteristics are critical for its function in an OPV active layer. mdpi.comunl.edu
Below is a table summarizing the key properties of a representative polymer derived from a 2,3-dialkoxynaphthalene unit for use in organic electronics.
| Property | Value | Reference |
| Polymer Name | PEHONDTBT | mdpi.com |
| Absorption Band Maximum (Film) | 498 nm | mdpi.comunl.eduresearchgate.net |
| Optical Band Gap (Eg) | 2.15 eV | mdpi.comunl.eduresearchgate.net |
| HOMO Energy Level | -5.31 eV | mdpi.comunl.eduresearchgate.net |
| LUMO Energy Level | -3.17 eV | mdpi.comunl.eduresearchgate.net |
Electron-Donor Building Blocks in Conjugated Polymers and Copolymers
The 2,3-dialkoxynaphthalene moiety is an effective electron-rich, or "donor," building block for the synthesis of donor-acceptor (D-A) conjugated polymers. mdpi.com In this molecular design strategy, electron-donating units are alternated with electron-accepting units along the polymer backbone. This architecture reduces the polymer's bandgap, which is advantageous for applications in organic solar cells as it allows for the absorption of a broader range of the solar spectrum. ias.ac.in
The synthesis of PEHONDTBT exemplifies this approach, where the electron-rich 2,3-bis(2-ethylhexyloxy)naphthalene is paired with the electron-accepting 2,1,3-benzothiadiazole. mdpi.comresearchgate.net Similarly, the polymer PBTADN combines an electron-rich didecyloxy naphthalene group with an electron-deficient 2,3-bis-(thiophene-2-yl)-acrylonitrile group. ias.ac.in Research has shown that among the various structural isomers of dialkoxynaphthalene, the 2,3-dialkoxynaphthalene unit has been one of the least studied, historically yielding polymers with lower molecular weights, which can limit their applications. mdpi.com However, advanced polymerization techniques like direct arylation polymerization (DAP) have enabled the synthesis of well-defined, higher molecular weight polymers based on this specific building block. mdpi.comresearchgate.net
Fabrication of Functional Nanomaterials (e.g., Graphene Nanoribbons)
The bottom-up synthesis of graphene nanoribbons (GNRs) involves the precise assembly of rationally designed molecular precursors, which are subsequently polymerized and planarized. unl.eduresearchgate.net While various polycyclic aromatic hydrocarbons are used as precursors in this process, a specific application of 2,3-Di-tert-butoxynaphthalene for the fabrication of GNRs is not detailed in the reviewed scientific literature.
Liquid Crystal Technologies
The rigid and planar structure of the naphthalene core makes it a desirable component in the design of liquid crystal molecules (mesogens). Its incorporation can significantly influence the mesomorphic properties, such as the temperature range of liquid crystal phases and the material's optical characteristics.
Development of Nematic Materials with High Optical Anisotropy
High optical anisotropy, or birefringence (Δn), is a critical property for liquid crystals used in displays and photonic devices. mdpi.com Materials with high birefringence allow for the construction of thinner display cells, which leads to faster switching times. mdpi.com The design of high-birefringence liquid crystals often involves creating molecules with a large anisotropy of electron polarizability, which is achieved by incorporating long, rigid, conjugated π-electron systems. mdpi.com
Host Materials for Ferroelectric Display Devices
Ferroelectric liquid crystals (FLCs) are utilized in high-speed switching electro-optical devices. mdpi.com These materials are typically composed of multicomponent mixtures, often involving an achiral smectic C host material and a chiral dopant which induces the spontaneous polarization characteristic of the ferroelectric phase. mdpi.comresearchgate.net
Naphthalene-based compounds have been successfully incorporated into FLC mixtures to create materials for display applications. nih.gov The dynamics of FLCs containing a naphthalene ring have been studied to understand their switching behavior under an electric field. escholarship.org However, the specific role of this compound or its derivatives as a host material in ferroelectric displays is not explicitly defined in the available research. While the naphthalene moiety is a component in various FLCs, its function within the guest-host system of a specific ferroelectric device is not clearly detailed. ias.ac.in
Despite a comprehensive search for scientific literature and data, no specific research findings, detailed studies, or data tables pertaining to the role of This compound in energy and electron transfer systems could be located. The conducted searches on specialized chemical databases and scholarly articles did not yield any relevant information on the application of this particular compound in the field of advanced materials science with a focus on energy and electron transfer.
The scientific community has extensively investigated various naphthalene derivatives for their potential in electronic applications, including as hole-transporting materials in perovskite solar cells and organic light-emitting diodes (OLEDs). These studies often focus on naphthalene cores functionalized with triphenylamine (B166846) or other electroactive groups to facilitate charge transport. However, the specific compound, this compound, does not appear to be a subject of published research in this context.
General principles of electron transfer in organic molecules involve the movement of electrons from a donor to an acceptor moiety, a process fundamental to the operation of many electronic devices. The efficiency of this process is governed by factors such as the electronic coupling between the donor and acceptor, the reorganization energy, and the driving force of the reaction. Naphthalene-based systems are often studied for these properties due to their aromatic nature, which provides a rigid scaffold for attaching functional groups and facilitates π-electron delocalization.
Transient absorption spectroscopy is a powerful technique used to study the dynamics of photoinduced electron transfer processes in molecules. This method allows researchers to monitor the formation and decay of transient species, such as radical ions, which are indicative of electron transfer events. While this technique has been applied to a wide range of organic materials, no studies employing it to investigate this compound were found.
Similarly, the redox properties of molecules, which are crucial for understanding their behavior in electron transfer systems, are often studied using techniques like cyclic voltammetry. Such studies provide information on the oxidation and reduction potentials of a compound, which are vital for designing efficient charge transport materials. Again, no such data for this compound is available in the reviewed literature.
Supramolecular Chemistry and Host Guest Interactions
Design Principles for Self-Assembly Based on Noncovalent Interactions
The self-assembly of organic molecules into well-defined supramolecular architectures is governed by a delicate balance of noncovalent interactions. In the case of 2,3-Di-tert-butoxynaphthalene, several key interactions are expected to play a crucial role in directing its aggregation behavior.
The primary driving forces for the self-assembly of aromatic molecules are often π-π stacking interactions. The electron-rich naphthalene (B1677914) core of this compound can engage in face-to-face or offset stacking arrangements, which are fundamental to the formation of larger aggregates. The thermodynamics of π-stacking are a complex interplay of electrostatic and dispersion forces. While the Hunter-Sanders model traditionally emphasizes the role of quadrupolar electrostatics in determining the geometry of π-stacked arrangements, more recent studies on substituted naphthalenes, such as the 2-naphthalenethiol (B184263) dimer, have highlighted the dominance of dispersion forces in these interactions. uva.es In such systems, dispersion can account for a significant portion of the total attractive forces. uva.es
The bulky tert-butoxy (B1229062) groups at the 2 and 3 positions introduce significant steric hindrance, which profoundly influences the self-assembly process. These groups can modulate the intermolecular arrangement by preventing close packing of the naphthalene cores, thereby favoring specific geometries. Research on other bulky-substituted aromatic systems, such as tetraazaperopyrene derivatives with tert-butyl groups, has demonstrated that these steric modulators can be precisely utilized to control the formation of supramolecular nanostructures. semanticscholar.orgresearchgate.net The controlled removal or modification of such bulky groups has been shown to transition the self-assembled structures from grid-like to honeycomb networks and one-dimensional chains. semanticscholar.orgresearchgate.net
The table below summarizes the key noncovalent interactions that are likely to govern the self-assembly of this compound.
| Interaction Type | Description | Expected Role in Self-Assembly |
| π-π Stacking | Attractive interaction between the electron clouds of the naphthalene cores. | Primary driving force for aggregation, leading to the formation of columnar or layered structures. |
| Steric Hindrance | Repulsive interaction between the bulky tert-butoxy groups. | Modulates the distance and orientation of the naphthalene cores, preventing dense packing and favoring specific geometries. |
| C-H···π Interactions | Weak hydrogen bonds between the C-H bonds of the tert-butoxy groups and the π-system of adjacent naphthalene rings. | Contribute to the stability and directionality of the assembly. |
| Van der Waals Forces | General intermolecular attractive forces. | Provide overall cohesion to the supramolecular structure. |
Molecular Recognition Phenomena
Molecular recognition, the specific binding of a guest molecule to a complementary host, is a cornerstone of supramolecular chemistry. While specific studies on the molecular recognition properties of this compound are not extensively documented, its structural features suggest a potential for selective interactions with various guest molecules.
The electron-rich naphthalene core can act as a recognition site for electron-deficient guests through π-π stacking and charge-transfer interactions. The tert-butoxy groups, with their oxygen atoms, could potentially engage in hydrogen bonding with suitable donor molecules, although the steric bulk of the tert-butyl groups might hinder such interactions.
More significantly, the arrangement of the bulky tert-butoxy groups can create well-defined cavities or clefts in the supramolecular assembly, which could serve as binding sites for guest molecules of a specific size and shape. This concept is central to the design of synthetic receptors. For instance, acyclic oligomers composed of 2,3-diethoxynaphthalene (B13772719) units have been shown to form pseudo-cavities capable of binding organic ammonium (B1175870) cations with association constants in the range of 10² to 10⁴ M⁻¹. nih.govfrontiersin.org The binding affinity in these systems is influenced by host-guest fitted π-π interactions and the size of the contact area. nih.govfrontiersin.org This suggests that oligomers or assemblies of this compound could exhibit similar molecular recognition capabilities.
The recognition process is a dynamic equilibrium, and the strength of the interaction is quantified by the association constant (Ka). The table below presents data for the association of various guest molecules with an acyclic pillar researchgate.netnaphthalene composed of 2,3-diethoxynaphthalene units, which serves as a model for the potential recognition behavior of this compound-based hosts.
| Guest Molecule | Association Constant (Ka) in M⁻¹ | Key Interactions |
| Trimethyl ammonium with naphthyl moiety | (2.1 ± 0.4) x 10³ | π-π stacking, C-H···π, Ion-dipole |
| Trimethyl ammonium with another naphthyl moiety | (1.2 ± 0.2) x 10³ | π-π stacking, C-H···π, Ion-dipole |
Data adapted from studies on acyclic pillar[n]naphthalenes. nih.govfrontiersin.org
Formation of Ordered Superstructures
The principles of self-assembly and molecular recognition can be harnessed to construct highly ordered supramolecular structures. For this compound, the interplay of π-π stacking and steric effects is expected to lead to the formation of various ordered architectures, such as one-dimensional stacks, two-dimensional layers, or more complex three-dimensional networks.
The crystal engineering of substituted naphthalenes provides insights into the potential superstructures of this compound. For example, germanium complexes with 2,3-dihydroxynaphthalene (B165439) have been shown to form layered structures in the solid state, driven by π-stacking interactions. nih.gov The introduction of bulky substituents can significantly alter the packing arrangement. In the case of 1,8-dibenzoyl-2,7-diphenoxynaphthalene, the bulky substituents are arranged almost perpendicular to the naphthalene core, leading to a crystal structure stabilized by C-H···π and π-π interactions between the substituent rings. nih.gov
Potential for Host-Guest Chemistry with Bulky Naphthalene Motifs
The bulky tert-butoxy groups of this compound not only influence its self-assembly but also create opportunities for host-guest chemistry. The steric bulk can lead to the formation of well-defined cavities within a crystalline lattice or a self-assembled structure, which can encapsulate guest molecules.
This concept is well-established in the design of molecular containers. For example, "naphthocages," which are organic cages with naphthalene walls, exhibit strong binding to aromatic dicationic guests, with binding affinities up to 10¹⁰ M⁻¹. jyu.fi The guests are intercalated between the naphthalene walls and stabilized by C-H···π and cation-π interactions. jyu.fi This highlights the potential of naphthalene-based hosts for creating robust host-guest systems.
Furthermore, macrocycles incorporating naphthalene units, such as ether naphthotubes, have been shown to form stable 1:1 host-guest complexes with dicationic guests in organic solutions, with association constants ranging from 10² to 10⁶ M⁻¹. researchgate.net The electron-rich cavity of these macrocycles, derived from alkoxynaphthalene units, is crucial for binding positively charged guests. researchgate.net
Given these precedents, it is conceivable that this compound could either act as a building block for larger host molecules or self-assemble into a porous framework capable of encapsulating small guest molecules. The bulky tert-butoxy groups would play a dual role: defining the shape and size of the binding cavity and potentially participating in weak interactions with the guest. The development of such host-guest systems based on this compound could have applications in areas such as molecular sensing, separation, and catalysis.
Development of Sensing Platforms
Fluorometric Chemosensors for Ion Detection
Fluorometric chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties. These sensors typically consist of two key components: a fluorophore, which is a fluorescent signaling unit, and a receptor, which is a binding site that selectively interacts with the target ion. The naphthalene (B1677914) moiety, with its inherent fluorescence, often serves as an excellent fluorophore.
In the context of designing a sensor based on 2,3-Di-tert-butoxynaphthalene, the naphthalene core would act as the fluorescent reporter. The tert-butoxy (B1229062) groups at the 2 and 3 positions are bulky and electron-donating. To create a functional chemosensor, this core structure would need to be chemically modified to incorporate a specific ion-binding unit (receptor). For instance, crown ethers, polyamines, or other chelating agents could be attached to the naphthalene ring. The interaction of a target ion with this appended receptor would then induce a change in the fluorescence of the naphthalene core, signaling the detection event.
While specific examples for this compound are not documented, numerous studies have demonstrated the efficacy of other naphthalene derivatives in ion detection. For instance, sensors derived from 2-hydroxy-1-naphthaldehyde (B42665) have been successfully employed for the detection of ions like Al³⁺ and Fe²⁺. These sensors operate on principles that could be extrapolated to a hypothetical sensor derived from this compound.
Mechanisms of Sensor Response (e.g., Chelation-Enhanced Fluorescence)
The change in fluorescence upon ion binding can occur through several mechanisms, with Chemiosensors often relying on processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence (CHEF).
Chelation-Enhanced Fluorescence (CHEF) is a particularly common and effective mechanism. In a typical CHEF-based sensor, the receptor unit in its unbound state quenches the fluorescence of the fluorophore. This quenching often occurs through a process like PET, where an electron from a lone pair on the receptor is transferred to the excited fluorophore, preventing it from emitting a photon.
Upon the introduction of a target metal ion, the receptor binds to it, a process known as chelation. This binding event engages the lone pair of electrons on the receptor in the coordination with the metal ion. As a result, the PET process is inhibited, and the fluorescence of the fluorophore is "turned on" or significantly enhanced.
For a hypothetical sensor based on this compound, a chelating moiety appended to the naphthalene ring would be designed to quench its fluorescence in the absence of the target ion. Upon chelation of the ion, the fluorescence would be restored, providing a clear signal for detection. The efficiency of this process would depend on the precise chemical nature of the chelator and its electronic communication with the naphthalene fluorophore.
Structure-Function Relationships in Molecular Sensor Design
The performance of a molecular sensor is intrinsically linked to its chemical structure. Key parameters such as selectivity, sensitivity, and binding affinity are dictated by the three-dimensional arrangement of atoms and the electronic properties of the molecule.
In designing a sensor with a this compound core, several structural aspects would be critical:
Nature and Position of the Receptor: The type of chelating group attached to the naphthalene ring would determine the sensor's selectivity for different ions. For example, a cavity-like structure such as a crown ether could be selective for alkali metal ions, while a nitrogen-rich polyamine chain might preferentially bind to transition metal ions. The position of this receptor on the naphthalene ring would also influence the efficiency of the fluorescence modulation.
Linker between Fluorophore and Receptor: The chemical bridge connecting the this compound unit to the receptor is also crucial. The length and rigidity of this linker can impact the efficiency of the quenching and enhancement processes, thereby affecting the sensitivity of the sensor.
A systematic study involving the synthesis and evaluation of a series of derivatives, where these structural features are varied, would be necessary to establish clear structure-function relationships and to optimize the performance of a this compound-based fluorescent chemosensor.
The following table summarizes the key components of a hypothetical fluorometric chemosensor based on this compound and the factors influencing its function.
| Component/Factor | Role in the Sensor | Design Considerations |
| This compound | Fluorophore (Signaling Unit) | Provides the fluorescent signal. The tert-butoxy groups may influence photophysical properties. |
| Receptor (Chelating Group) | Ion Binding Unit | Determines selectivity for the target ion. Must be strategically positioned on the naphthalene ring. |
| Mechanism of Action | Signal Transduction | CHEF is a common mechanism where ion binding turns on fluorescence by inhibiting PET. |
| Structure-Function Relationship | Optimization of Performance | The interplay between the fluorophore, receptor, and linker dictates sensitivity and selectivity. |
Studies on Derivatives and Analogues
Comparison with Other Dialkoxynaphthalene Isomers (e.g., 2,3-Dialkoxynaphthalene vs. 2,6-Dialkoxynaphthalene)
The isomeric position of alkoxy groups on the naphthalene (B1677914) core significantly impacts the molecular symmetry, electronic properties, and, consequently, the supramolecular chemistry of the resulting compounds. A notable comparison is between 2,3-dialkoxynaphthalene and 2,6-dialkoxynaphthalene isomers.
A study on a 2,3-dialkoxynaphthalene-based naphthocage revealed its preference for binding small organic cations in a low-symmetry conformation. This behavior contrasts with that of 2,6-dialkoxynaphthalene-based naphthocages, highlighting the influence of the substitution pattern on host-guest interactions. The distinct binding preferences of these isomeric hosts allowed for the successful self-sorting of two structurally similar guests, tetramethylammonium and tetraethylammonium. researchgate.net
In the broader context of dialkylnaphthalene isomers, such as diisopropylnaphthalene (DIPN), the separation of different isomers presents a significant industrial challenge. nih.gov While 2,6-DIPN is a valuable precursor for high-performance polymers like polyethylene naphthalate (PEN), its separation from other isomers, particularly 2,7-DIPN, is difficult due to their similar physical properties. nih.gov The boiling points of 2,6-DIPN and 2,7-DIPN differ by only 2.6°C, making distillation an inefficient separation method. nih.gov However, a substantial difference in their melting points allows for separation via crystallization. nih.gov
Table 1: Comparison of Dialkoxynaphthalene Isomer Properties
| Isomer | Key Structural Feature | Observed Property/Behavior |
|---|---|---|
| 2,3-Dialkoxynaphthalene-based Naphthocage | Asymmetric substitution | Prefers binding small organic cations in a low-symmetry conformation. researchgate.net |
| 2,6-Dialkoxynaphthalene-based Naphthocage | Symmetric substitution | Exhibits different binding preferences compared to the 2,3-isomer. |
| 2,6-Diisopropylnaphthalene (2,6-DIPN) | Linear, symmetric substitution | Key precursor for polyethylene naphthalate (PEN). nih.gov |
Naphthalene Diimides (NDIs) and their Derivatives
Naphthalene diimides (NDIs) are a class of organic compounds known for their planar structure, high stability, and n-type semiconductor properties, making them promising for applications in organic electronics. nih.govresearchgate.net The core structure of NDIs is 1,4,5,8-naphthalenetetracarboxylic diimide, which can be functionalized at the imide nitrogen atoms and the naphthalene core.
Systematic studies on N,N'-dialkylated naphthalene diimides have shown that the length of the alkyl chains influences their solubility, self-assembly, and thermal properties. nih.gov For instance, the isotropization temperature of NDIs decreases as the length of the alkyl chains increases. nih.gov These materials are being investigated for use in organic field-effect transistors (OFETs), lithium-ion batteries, and organic photovoltaic cells. nih.gov
Heterocyclic analogues of NDIs, such as isoquinoline diimides (IQDIs) and phthalazine diimides (PTDIs), have also been synthesized and studied. nih.gov These analogues exhibit different electrochemical and photophysical properties compared to traditional NDIs. For example, the first reduction potential follows the trend PTDI < IQDI < NDI, and there are slight variations in their optical band gaps. nih.gov
Table 2: Properties of Selected NDI Derivatives and Analogues
| Compound Type | Key Feature | Notable Property |
|---|---|---|
| N,N'-dialkylated NDIs | Varying alkyl chain lengths | Isotropization temperature decreases with increasing alkyl chain length. nih.gov |
| Isoquinoline Diimides (IQDIs) | Heterocyclic analogue of NDI | Different reduction potential and optical band gap compared to NDI. nih.gov |
Related Peri-Substituted Naphthalene Systems
Peri-substitution on the naphthalene ring, at the 1 and 8 positions, creates unique steric and electronic environments that can lead to interesting photophysical properties. Naphthalenes with an amine donor and a carbonyl acceptor in a peri-arrangement can exhibit strong fluorescence due to intramolecular charge transfer (ICT) in the excited state. mdpi.com
One study focused on 1-acyl-8-pyrrolylnaphthalenes, where the fluorescence behavior was found to be highly sensitive to the solvent environment. mdpi.com The emission intensity of one such derivative increased linearly with the hydrogen-bond-donating strength of the solvent. mdpi.com This effect is attributed to the inhibition of intersystem crossing from the singlet excited state to a triplet state, which is influenced by both the dielectric stabilization of the excited state and hydrogen bonding. mdpi.com
Homoazacalixnaphthalenes and Calixarene-like Structures
While direct studies on homoazacalixnaphthalenes and calixarene-like structures derived specifically from 2,3-di-tert-butoxynaphthalene were not prominently found in the searched literature, the principles of their formation often involve the condensation of formaldehyde with substituted aromatic compounds. The reactivity and steric hindrance of the tert-butoxy (B1229062) groups would be critical factors in any potential synthesis of such macrocycles.
Phenothiazine-Based Naphthalene Hybrid Systems
Similarly, specific research on phenothiazine-based naphthalene hybrid systems directly incorporating a this compound unit was not identified in the initial search. The development of such hybrid systems would likely aim to combine the electron-donating properties of the phenothiazine moiety with the electronic and structural characteristics of the substituted naphthalene core to create materials with novel photophysical or electronic properties.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of dialkoxynaphthalenes exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes to 2,3-Di-tert-butoxynaphthalene and its derivatives. One promising avenue is the advancement of direct arylation polymerization (DAP). DAP has emerged as a powerful tool for synthesizing conjugated polymers with reduced production of toxic byproducts compared to traditional cross-coupling reactions like Suzuki or Stille couplings. Research into optimizing DAP conditions for 2,3-dialkoxynaphthalene monomers could lead to high molecular weight polymers with fewer structural defects, which is crucial for high-performance electronic devices. mdpi.comnih.govuta.cl
Furthermore, the exploration of novel catalytic systems for the regioselective synthesis of polysubstituted naphthalenes could provide more direct access to the 2,3-disubstituted pattern. nih.gov This includes the development of methods that tolerate a wide range of functional groups, allowing for the straightforward synthesis of a library of 2,3-dialkoxynaphthalene derivatives with tailored electronic properties. nih.gov The table below summarizes potential synthetic methodologies that could be adapted and optimized for this compound.
| Synthetic Pathway | Potential Advantages | Key Research Focus |
| Direct Arylation Polymerization (DAP) | Atom-economical, reduced waste, simpler purification | Optimization of catalysts, solvents, and reaction conditions for high molecular weight and regioselectivity. mdpi.com |
| Electrophilic Cyclization of Alkynes | Mild reaction conditions, high regioselectivity | Design of suitable arene-containing propargylic alcohol precursors with tert-butoxy (B1229062) groups. nih.gov |
| Tandem Michael Addition/Annulation | Convergent and regiocontrolled | Development of appropriately substituted phthalide (B148349) and Michael acceptors bearing tert-butoxy moieties. csir.co.za |
| Rh(III)-catalyzed C-H Activation/Annulation | High regioselectivity, mild conditions | Exploration of the compatibility of tert-butoxy groups with the catalytic cycle. researchgate.net |
Advanced Characterization Techniques for Excited State Dynamics
A comprehensive understanding of the photophysical properties of this compound is essential for its application in optoelectronic devices. Future research should employ a suite of advanced spectroscopic and computational techniques to probe its excited-state dynamics. Ultrafast transient absorption spectroscopy, for instance, can be used to monitor the evolution of excited states on femtosecond to nanosecond timescales, providing insights into processes like internal conversion and intersystem crossing. hw.ac.uknih.govrsc.orgrsc.org
Time-resolved fluorescence measurements will also be crucial for determining excited-state lifetimes and identifying the nature of emissive states, including the potential for excimer formation in the solid state, which can be influenced by the bulky tert-butoxy groups. nih.gov These experimental investigations should be complemented by theoretical calculations, such as time-dependent density functional theory (TDDFT), to model the excited-state potential energy surfaces and predict the nature of electronic transitions. nih.govrsc.org A systematic study of how the tert-butoxy substituents influence the excited-state lifetimes and decay pathways compared to other alkoxy-substituted naphthalenes would be particularly insightful. rsc.org
| Characterization Technique | Information Gained | Research Objective |
| Ultrafast Transient Absorption Spectroscopy | Excited-state lifetimes, decay pathways (IC, ISC) | To map the complete deactivation pathway of photoexcited this compound. hw.ac.uk |
| Time-Resolved Fluorescence Spectroscopy | Fluorescence quantum yields, excited-state lifetimes | To quantify the emissive properties and investigate excimer/exciplex formation. nih.gov |
| Cyclic Voltammetry | HOMO/LUMO energy levels, electrochemical band gap | To determine the frontier molecular orbital energies relevant for charge injection and transport. mdpi.com |
| Time-Dependent Density Functional Theory (TDDFT) | Vertical excitation energies, oscillator strengths, potential energy surfaces | To provide a theoretical framework for understanding the experimental photophysical data. nih.govrsc.org |
Rational Design for Tailored Optoelectronic Performance
The rational design of materials based on the this compound scaffold holds significant promise for achieving tailored optoelectronic properties. The electron-donating nature of the alkoxy groups can be modulated to fine-tune the HOMO and LUMO energy levels of the resulting materials. mdpi.com By systematically varying the alkyl chain of the alkoxy group (e.g., from tert-butyl to other branched or linear chains), it is possible to influence solubility, film morphology, and intermolecular interactions, all of which are critical for device performance. nih.gov
Computational modeling will play a pivotal role in this rational design process. DFT calculations can predict how changes in molecular structure, such as the introduction of different substituent groups on the naphthalene (B1677914) core, will affect the electronic properties. researchgate.netnih.gov This predictive capability can guide synthetic efforts towards molecules with optimized band gaps, absorption spectra, and charge transport characteristics for specific applications. For instance, in the context of conjugated polymers for organic solar cells, theoretical calculations can help in understanding the conformation and electronic delocalization along the polymer backbone, which are key factors influencing device efficiency. mdpi.com
| Design Strategy | Target Property | Potential Application |
| Modification of Alkoxy Substituents | Solubility, Film Morphology, HOMO/LUMO Levels | Organic Solar Cells, Organic Field-Effect Transistors |
| Introduction of Electron-Withdrawing/Donating Groups | Band Gap Tuning, Absorption Spectrum | Organic Photodetectors, Organic Light-Emitting Diodes |
| Co-polymerization with Acceptor Units | Intramolecular Charge Transfer, Broadened Absorption | Bulk Heterojunction Organic Solar Cells mdpi.com |
| Control of Molecular Packing via Steric Hindrance | Charge Carrier Mobility, Solid-State Emission | Organic Field-Effect Transistors, Solid-State Lighting |
Integration into Complex Functional Devices
The ultimate goal of fundamental research into this compound is its successful integration into functional electronic devices. Based on the properties of related dialkoxynaphthalene compounds, several application areas are particularly promising.
Organic Photovoltaics (OPVs): The 2,3-dialkoxynaphthalene unit can serve as an electron-rich building block in donor-acceptor conjugated polymers for OPVs. mdpi.comnih.govuta.cl Future work should focus on synthesizing such polymers and fabricating bulk heterojunction solar cells. While initial studies on a related polymer showed low power-conversion efficiency, there is significant room for improvement through device engineering, such as optimizing the active layer morphology, using interlayers, and selecting appropriate acceptor materials. mdpi.comnih.govuta.clmdpi.com
Organic Field-Effect Transistors (OFETs): The potential for this compound-based materials to form ordered thin films makes them interesting candidates for the active layer in OFETs. frontiersin.org The bulky tert-butoxy groups could enforce a specific molecular packing arrangement that might be beneficial for charge transport. Research in this area would involve thin-film deposition studies (e.g., spin-coating, vacuum evaporation) and characterization of the transistor performance, including charge carrier mobility, on/off ratio, and threshold voltage. frontiersin.orginoe.ro
The table below outlines key parameters for the integration of this compound derivatives into such devices.
| Device Type | Role of this compound | Key Performance Metrics |
| Organic Photovoltaic (OPV) | Electron-donor component in the active layer | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), Fill Factor (FF) nih.gov |
| Organic Field-Effect Transistor (OFET) | Semiconductor in the active channel | Charge Carrier Mobility (µ), On/Off Current Ratio, Threshold Voltage (Vt) rsc.org |
| Organic Light-Emitting Diode (OLED) | Host or emissive material | External Quantum Efficiency (EQE), Luminous Efficacy, Color Purity |
| Organic Photodetector | Photoactive material | Responsivity, Detectivity, Response Speed |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for their application in next-generation organic electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
